N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a hydroxyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.
Formation of the Cyclopropane Ring: This step often involves the Simmons-Smith reaction, where a zinc-copper couple is used to cyclopropanate an alkene.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation and cyclopropanation steps, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form a chloro derivative.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: SOCl2 in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a chloro derivative.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interactions of cyclopropane-containing compounds with biological systems.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyclopropane ring can introduce strain into the molecule, which can influence its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)cyclopropanecarboxamide: Lacks the tetrahydropyran ring.
N-(2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanecarboxamide: Lacks the phenyl group.
Uniqueness
The presence of both the tetrahydropyran ring and the phenyl group in N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide makes it unique. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-16(13-6-7-13)18-12-17(20,14-4-2-1-3-5-14)15-8-10-21-11-9-15/h1-5,13,15,20H,6-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFEXIAOFZYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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